molecular formula C15H14N4 B2563827 5-Benzhydryl-4H-1,2,4-triazol-3-amine CAS No. 502685-63-4

5-Benzhydryl-4H-1,2,4-triazol-3-amine

Cat. No.: B2563827
CAS No.: 502685-63-4
M. Wt: 250.305
InChI Key: NDAOETAPGHEZNX-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzhydryl-4H-1,2,4-triazol-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of benzhydryl chloride with 3-amino-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzhydryl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

5-Benzhydryl-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the benzhydryl group and the 1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-Benzhydryl-4H-1,2,4-triazol-3-amine is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄N₄, with a molecular weight of approximately 258.30 g/mol. The compound features a triazole ring that incorporates an amine functional group at the 3-position and a benzhydryl group at the 5-position. The unique structure allows it to participate in various biochemical interactions due to the electronic properties of the triazole ring and the functional groups present.

Target Interactions

This compound interacts with various biological targets through its triazole moiety. Triazole compounds are known for their ability to bind to multiple receptors and enzymes, which can lead to significant biological effects. The mode of action typically involves the formation of bonds between nitrogen atoms in the amino groups and carbonyl carbons in target biomolecules.

Biochemical Pathways

Although specific pathways for this compound have not been fully elucidated, compounds containing similar triazole structures have been shown to affect numerous biochemical pathways. These include pathways related to antimicrobial activity, antitumor effects, and anti-inflammatory responses .

Biological Activities

The biological activities associated with this compound include:

Antimicrobial Activity : Compounds with a triazole moiety have demonstrated significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi .

Anticancer Properties : The compound has shown promise in anticancer research. Studies suggest that it may exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Anti-inflammatory Effects : Some derivatives of triazoles are known to possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity Evaluation : In one study involving triazole derivatives similar to this compound, compounds exhibited significant cytotoxicity against breast cancer cell lines. The presence of specific substituents was found to enhance activity against these cells .
  • Antimicrobial Studies : A comparative study demonstrated that triazole compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may be effective against resistant strains due to its ability to disrupt bacterial cell membranes .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
This compound C₁₅H₁₄N₄ModerateHigh
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine C₁₅H₁₄N₄HighModerate
5-Benzhydrylthio-4H-1,2,4-triazol-3-amine C₁₅H₁₄N₄SModerateHigh

This table illustrates how variations in substituents on the triazole core can influence biological activity and chemical properties.

Properties

IUPAC Name

5-benzhydryl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAOETAPGHEZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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